4-(4-Methoxyphenylamino)tetrahydropyran-4-carboxylic acid amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyanilino)oxane-4-carboxamide is an organic compound with the molecular formula C13H17NO3 It is a derivative of aniline and oxane, characterized by the presence of a methoxy group attached to the aniline ring and a carboxamide group attached to the oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyanilino)oxane-4-carboxamide typically involves the reaction of 4-methoxyaniline with oxane-4-carboxylic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group .
Industrial Production Methods
In an industrial setting, the production of 4-(4-methoxyanilino)oxane-4-carboxamide may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH, ensuring consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyanilino)oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-(4-hydroxyanilino)oxane-4-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in the formation of 4-(4-methoxyanilino)oxane-4-amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields 4-(4-hydroxyanilino)oxane-4-carboxamide, while reduction of the carboxamide group produces 4-(4-methoxyanilino)oxane-4-amine.
Scientific Research Applications
4-(4-methoxyanilino)oxane-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(4-methoxyanilino)oxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
4-(4-methoxyanilino)oxane-4-carboxamide can be compared with other similar compounds, such as:
4-(4-hydroxyanilino)oxane-4-carboxamide: This compound differs by the presence of a hydroxyl group instead of a methoxy group.
4-(4-methoxyanilino)oxane-4-amine: This compound has an amine group instead of a carboxamide group.
4-(4-chloroanilino)oxane-4-carboxamide: This compound has a chloro group instead of a methoxy group.
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-(4-methoxyanilino)oxane-4-carboxamide |
InChI |
InChI=1S/C13H18N2O3/c1-17-11-4-2-10(3-5-11)15-13(12(14)16)6-8-18-9-7-13/h2-5,15H,6-9H2,1H3,(H2,14,16) |
InChI Key |
GGAMNDUIVBJZKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(CCOCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.